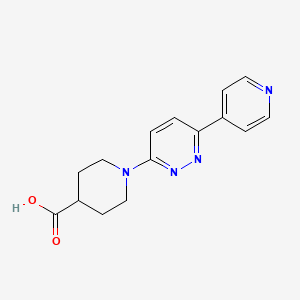

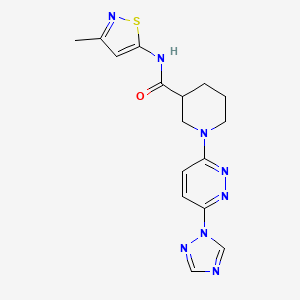

1-(6-(Pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(6-(Pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxylic acid” is a chemical compound. It has been mentioned in the context of being a potent inhibitor of stearoyl-CoA desaturase (SCD)-1 . SCD-1 is an enzyme involved in fatty acid metabolism, and inhibitors of this enzyme are of interest for their potential therapeutic applications .

Scientific Research Applications

Heterocyclic Compounds in Electrolytic Coloring

Research on heterocyclic compounds, including piperidine derivatives, has demonstrated their utility in the electrolytic coloring of anodized aluminum. The study by Moshohoritou et al. (1994) explored the use of various heterocyclic organic compounds to influence the throwing power and resistance to atmospheric oxidation during the coloring process, indicating the importance of such compounds in industrial applications (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).

Supramolecular Chemistry

In supramolecular chemistry, the work of Vishweshwar et al. (2002) on the crystal structures of pyrazinecarboxylic acids showcases the recurrent motifs formed by carboxylic acid-pyridine interactions. These findings highlight the role of hydrogen bonding in controlling self-assembly, crucial for crystal engineering strategies (Vishweshwar, Nangia, & Lynch, 2002).

Medicinal Chemistry

In medicinal chemistry, the synthesis of new pyridine derivatives for antimicrobial and antioxidant activity is critical. The study by Flefel et al. (2018) involved creating novel pyridine and fused pyridine derivatives, demonstrating their potential in drug discovery and the development of therapeutics (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Anticancer Research

Kumar et al. (2013) highlighted the synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity, providing insight into the potential therapeutic applications of cyclic amine derivatives (Kumar, Kumar, Roy, & Sondhi, 2013).

Synthesis and Reactions

Research on the synthesis and reactions of cyclic amines showcases the versatility of these compounds. The study by Boto et al. (2001) describes a new synthesis method for 2,3-disubstituted pyrrolidines and piperidines, illustrating the compounds' potential for creating a variety of chemical structures (Boto, Hernández, de Leon, & Suárez, 2001).

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that similar compounds have shown to interact with their targets and induce significant changes .

Biochemical Pathways

Similar compounds have been reported to increase the level ofcleaved PARP and induce apoptosis in certain cells .

Result of Action

Similar compounds have been reported to induce apoptosis in certain cells .

Properties

IUPAC Name |

1-(6-pyridin-4-ylpyridazin-3-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c20-15(21)12-5-9-19(10-6-12)14-2-1-13(17-18-14)11-3-7-16-8-4-11/h1-4,7-8,12H,5-6,9-10H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFUKLDAEAZFLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2392887.png)

![N-(butan-2-yl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2392888.png)

![2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine oxalate](/img/structure/B2392890.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(2-(pyridin-3-yl)piperidin-1-yl)ethanone](/img/structure/B2392902.png)

![2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone](/img/structure/B2392903.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2392907.png)